molecular formula C3HBrN2O2S B13126573 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid

4-Bromo-1,2,5-thiadiazole-3-carboxylic acid

Cat. No.: B13126573
M. Wt: 209.02 g/mol
InChI Key: QWJDUAZDUVOJSJ-UHFFFAOYSA-N
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Description

4-Bromo-1,2,5-thiadiazole-3-carboxylic acid is a heterocyclic compound that contains sulfur, nitrogen, and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid typically involves the bromination of 1,2,5-thiadiazole-3-carboxylic acid. One common method includes the reaction of 1,2,5-thiadiazole-3-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C3HBrN2O2S

Molecular Weight

209.02 g/mol

IUPAC Name

4-bromo-1,2,5-thiadiazole-3-carboxylic acid

InChI

InChI=1S/C3HBrN2O2S/c4-2-1(3(7)8)5-9-6-2/h(H,7,8)

InChI Key

QWJDUAZDUVOJSJ-UHFFFAOYSA-N

Canonical SMILES

C1(=NSN=C1Br)C(=O)O

Origin of Product

United States

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